1,4-Dibenzhydryl-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibenzhydryl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2/c1-5-14-26(15-6-1)30(27-16-7-2-8-17-27)32-22-13-23-33(25-24-32)31(28-18-9-3-10-19-28)29-20-11-4-12-21-29/h1-12,14-21,30-31H,13,22-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZHJAOYTIGMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376376 | |
| Record name | 1,4-dibenzhydryl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883107-50-4 | |
| Record name | 1,4-dibenzhydryl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dibenzhydryl 1,4 Diazepane and Analogues
Strategies for 1,4-Diazepane Ring Construction
The formation of the 1,4-diazepane ring is a key challenge in the synthesis of these compounds. Several methods have been established to construct this seven-membered heterocyclic system.
The formation of the seven-membered ring of 1,4-diazepanes can be accomplished through various cyclization reactions. One common approach involves the double N-alkylation of a diamine with a suitable three-carbon dielectrophile. For instance, the reaction of a 1,2-diamine with a 1,3-dihalopropane derivative can lead to the formation of the 1,4-diazepane ring. Another strategy is the reductive amination of a dicarbonyl compound with a diamine. This method often utilizes reagents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to facilitate the reductive cyclization.
A significant method for constructing the 1,4-diazepane ring is through the cyclization of ethylenediamine (B42938) with 1,3-dichloropropane. This reaction provides a direct route to the unsubstituted 1,4-diazepane core, which can then be further functionalized. The efficiency of these cyclization reactions can be influenced by factors such as the nature of the reactants, the solvent system, and the temperature. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1,2-Diamine | 1,3-Dihalopropane | 1,4-Diazepane | Double N-alkylation |
| Dicarbonyl Compound | Diamine | 1,4-Diazepane | Reductive Amination |
| Ethylenediamine | 1,3-Dichloropropane | 1,4-Diazepane | Cyclization |
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like diazepanes in a single synthetic step. The Ugi reaction, a well-known MCR, has been utilized for the synthesis of 1,4-diazepane derivatives. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, it is possible to construct the diazepane scaffold. For example, a diamine can be used as the amine component, which, after the initial Ugi reaction, can undergo a subsequent cyclization step to form the seven-membered ring.
Another MCR that can be applied to the synthesis of diazepanes is the Passerini reaction. While less common for this specific heterocycle, with appropriate modifications and starting materials, it can be adapted for the construction of related structures. The key advantage of MCRs is their atom economy and the ability to generate molecular diversity from readily available starting materials.
Annulation reactions, which involve the formation of a new ring onto an existing one, provide another route to diazepane derivatives. These methods can offer high levels of stereocontrol. For instance, a [5+2] cycloaddition reaction between a vinylcyclopropane (B126155) and a diimine can lead to the formation of a substituted 1,4-diazepane.
Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single operation. These reactions are highly efficient for building complex molecular architectures. An example is the palladium-catalyzed cascade reaction of a 1,3-diene with a diamine, which can lead to the formation of a diazepane ring. These advanced strategies often provide access to diazepane derivatives with a high degree of functionalization and stereochemical complexity.
N-propargylamines are versatile building blocks in organic synthesis and have been employed in the construction of various heterocyclic systems, including 1,4-diazepanes. The presence of the alkyne functionality allows for a variety of cyclization strategies. For example, the intramolecular hydroamination of a suitably substituted N,N'-dipropargyldiaminopropane derivative can lead to the formation of a 1,4-diazepane ring. This reaction is often catalyzed by transition metals such as gold or platinum.
Another approach involves the Pauson-Khand reaction, where an alkyne, an alkene, and carbon monoxide react to form a cyclopentenone. By designing a substrate that contains both an N-propargylamine and an alkene tethered by a two-carbon chain, an intramolecular Pauson-Khand reaction can be used to construct a bicyclic system containing a 1,4-diazepane ring.
Introduction of Benzhydryl Substituents
The benzhydryl (diphenylmethyl) groups are characteristic features of 1,4-Dibenzhydryl-1,4-diazepane. These bulky substituents significantly influence the compound's properties.
The introduction of the benzhydryl groups is typically achieved through the N-alkylation of the 1,4-diazepane ring with a benzhydryl halide, such as benzhydryl bromide or benzhydryl chloride. This reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can affect the reaction yield and purity of the product. Common bases include potassium carbonate, sodium carbonate, and triethylamine.
A study on the synthesis of 1,4-bis(diphenylmethyl)homopiperazine, a close analogue, involved the reaction of homopiperazine (B121016) with diphenylmethyl chloride. This highlights a common synthetic route for introducing benzhydryl groups onto a cyclic diamine core.
| Starting Material | Reagent | Product | Reaction Type |
| 1,4-Diazepane | Benzhydryl Halide | This compound | N-alkylation |
| N,N'-Dibenzhydrylethylenediamine | 1,3-Dihalopropane | This compound | Cyclization |
| 1,4-Diazepane | Benzophenone | This compound | Reductive Amination |
| Homopiperazine | Diphenylmethyl Chloride | 1,4-bis(diphenylmethyl)homopiperazine | N-alkylation |
Stereoselective and Asymmetric Approaches to Benzhydryl Amine Centers
The creation of specific stereoisomers is a central theme in modern organic synthesis, particularly for complex molecules with multiple chiral centers. While numerous racemic routes to benzhydryl amines exist, the development of enantioselective methods is a more challenging and less explored area. acs.org The chirality in molecules like this compound can originate from the two benzhydryl carbons. Achieving stereocontrol at these centers requires precise asymmetric synthetic strategies.
An important approach involves organocatalysis. For instance, the Sun group developed an organocatalytic method for the N-alkylation of indoles and carbazoles using a SPINOL-derived chiral phosphoric acid catalyst. acs.org This type of catalysis facilitates the enantioselective formation of a carbon-nitrogen bond, which is fundamental to establishing a chiral benzhydryl amine center. Such a strategy could be adapted to the asymmetric synthesis of a benzhydryl amine precursor, which is then cyclized to form the diazepane ring, or used in the direct asymmetric benzhydrylation of a diazepane scaffold.
Despite the availability of various racemic synthesis methods, the development of enantioselective or enantiospecific routes to chiral diarylmethylamines remains a significant challenge. acs.org The scarcity of such methods underscores the difficulty in controlling the three-dimensional arrangement of the bulky aryl groups around the central methine carbon. acs.orgnih.gov Future progress in this area is crucial for the synthesis of enantiomerically pure this compound, enabling more detailed studies of its properties.
Transition-Metal-Catalyzed Benzhydryl Amine Formation
Transition-metal catalysis has become an indispensable tool for the formation of C-N bonds, offering efficient and selective pathways to amines. acs.org Several catalytic systems have been successfully applied to the synthesis of benzhydryl amines, which are the key structural motifs in this compound. nih.govnih.govacs.org
Copper-Catalyzed Reactions: Copper catalysts are particularly prominent in this field. One notable method involves the copper(I)-catalyzed coupling of aryl boronic acids with N,O-acetals or N,N-aminals. acs.orgnih.govresearchgate.net This reaction effectively forges the diarylmethylamine structure. Another significant copper-catalyzed approach is the desulfonylative amination, where readily available sulfone derivatives react with amines in the presence of a copper chloride catalyst. researchgate.net This method is valued for its ability to produce a diverse range of benzhydryl amines in good yields and is even applicable to iterative and intramolecular amination reactions. researchgate.net Mechanistic studies suggest that this reaction may proceed through a copper-carbene complex. nih.govresearchgate.net
Iridium-Catalyzed Reactions: Iridium complexes have also been employed as catalysts. A synergistic approach combining an iridium photosensitizer with a hydrogen atom transfer (HAT) catalyst enables the selective C(sp³)–H arylation of benzylamines. researchgate.net This method allows for the synthesis of various 1,1-diarylmethylamines in moderate to excellent yields. acs.org
These catalytic methods provide powerful tools for constructing the core benzhydryl amine structure, which is a prerequisite for the synthesis of this compound.
| Catalyst System | Reaction Type | Substrates | General Yields | Reference |
| Copper(I) | Coupling Reaction | Aryl boronic acids + N,O-acetals / N,N-aminals | Good | nih.gov, acs.org, researchgate.net |
| Copper Chloride | Desulfonylative Amination | Sulfones + Amines | Reasonable | nih.gov, acs.org, researchgate.net |
| Ir(ppy)₃ / HAT catalyst | C(sp³)-H Arylation | Benzylamines | 56-98% | acs.org |
| Cobalt Ferrite (B1171679) Nanoparticles | Petasis-Borono-Mannich | Aryl boronic acids + Salicylaldehydes + Secondary amines | - | acs.org |
Protective Group Strategies and Deprotection in Complex Synthesis
The synthesis of complex molecules like this compound, which contains two secondary amine functionalities, often necessitates the use of protecting groups. nih.gov These groups temporarily mask a reactive site, allowing chemical transformations to be performed selectively at other positions in the molecule. researchgate.netuniversiteitleiden.nl A well-designed protective group strategy is essential for multi-step syntheses to avoid side reactions and ensure high yields. nih.gov
In the context of synthesizing 1,4-diazepane derivatives, protective groups are crucial for achieving stepwise and controlled functionalization of the two nitrogen atoms. For example, in the synthesis of related 1,3-diazepinone nucleosides, a strategy of bis-N-protection with benzoyl (Bz) groups was employed before a key ring-closing metathesis (RCM) step. rsc.org The direct RCM of the unprotected diallylurea failed, highlighting the necessity of the protecting groups to ensure the desired reaction pathway. rsc.org After the ring was formed, the benzoyl groups were removed (deprotection) to yield the final product. rsc.org
For a target like this compound, a potential strategy would involve the mono-protection of the 1,4-diazepane ring. This would allow for the introduction of the first benzhydryl group onto the unprotected nitrogen. Following this, the protecting group would be removed, and the second benzhydryl group could be installed. The choice of protecting group is critical. Orthogonal protecting groups, which can be removed under different conditions (e.g., one acid-labile and one removed by hydrogenolysis), are particularly powerful as they allow for the selective deprotection of one site in the presence of another. researchgate.net Common amine protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) could be employed in such a strategy. The benzylidene acetal (B89532) group is another example of a cyclic protecting group used to mask diols, which can be regioselectively opened or removed. nih.govresearchgate.net
Optimization of Reaction Conditions and Process Chemistry Considerations
Optimizing reaction conditions is a critical step in developing a synthetic route that is efficient, scalable, and robust. This involves systematically varying parameters such as solvent, temperature, catalyst loading, and reaction time to maximize yield and selectivity while minimizing reaction time and the formation of byproducts. scielo.br
In the synthesis of 1,4-diazepine derivatives, the choice of catalyst and reaction conditions has been shown to be paramount. A study on the synthesis of 1,4-diazepines and 1,5-benzodiazepines using heteropolyacids (HPAs) as catalysts demonstrated a clear structure-activity relationship. nih.gov The efficiency of the catalysts followed the order: H₅PMo₁₀V₂O₄₀ > H₆PMo₉V₃O₄₀ > H₄PMo₁₁VO₄₀ > H₃PMo₁₂O₄₀ > H₃PW₁₂O₄₀. The most effective catalyst, H₅PMo₁₀V₂O₄₀, provided the best balance of reaction time and yield. nih.gov The study also found that reflux conditions were necessary, as no reaction occurred at room temperature, and that a catalyst loading of just 0.1 mol% was sufficient. nih.gov
Similarly, research on the synthesis of dihydrobenzofuran neolignans highlighted the importance of solvent choice and reaction time. scielo.br Acetonitrile was identified as a superior solvent compared to more traditional choices like dichloromethane (B109758) and benzene, offering a better balance between conversion and selectivity. scielo.br Furthermore, the reaction time was successfully reduced from 20 hours to 4 hours without a significant negative impact on the outcome. scielo.br
For the synthesis of this compound, which involves the alkylation of amine centers, process considerations could include the method of reagent addition. Studies on the alkylation of a related diazepane derivative showed that sequential addition of the aldehyde and the reducing agent (NaBH₄) could be used to control the degree of alkylation. nih.gov These examples underscore that careful optimization of all reaction parameters is essential for developing a practical and efficient synthesis.
Table: Optimization of HPA Catalyst for Diazepine (B8756704) Synthesis nih.gov
| Catalyst | Time (min) | Yield (%) |
| H₃PW₁₂O₄₀ | 120 | 82 |
| H₃PMo₁₂O₄₀ | 90 | 85 |
| H₄PMo₁₁VO₄₀ | 60 | 90 |
| H₆PMo₉V₃O₄₀ | 45 | 92 |
| H₅PMo₁₀V₂O₄₀ | 30 | 95 |
Conformational Analysis and Molecular Dynamics of 1,4 Dibenzhydryl 1,4 Diazepane
Theoretical Frameworks for Conformational Investigations
The study of molecular conformations relies heavily on computational chemistry, which provides powerful tools to predict and analyze the spatial arrangement of atoms. These methods can be broadly categorized into quantum chemical methods and classical mechanics-based approaches.
Application of Quantum Chemical Methods (Ab Initio, DFT)
Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are rooted in the principles of quantum mechanics and provide a highly detailed description of electronic structure. These methods are instrumental in determining the relative energies of different conformers and the energy barriers between them.
Ab initio methods, while computationally intensive, offer high accuracy by solving the Schrödinger equation without empirical parameters. For a molecule like 1,4-Dibenzhydryl-1,4-diazepane, these calculations can elucidate the subtle electronic effects of the bulky benzhydryl substituents on the diazepane ring's geometry.
Density Functional Theory (DFT) has emerged as a popular and efficient alternative, offering a balance between accuracy and computational cost. rsc.org DFT calculations are well-suited to investigate the vibrational frequencies and geometric parameters of various conformers of diazepine (B8756704) derivatives. rsc.org For instance, studies on related benzodiazepine (B76468) systems have successfully employed DFT to understand their structural parameters. ijpcbs.com
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally less demanding approach to explore the conformational landscape of large molecules over time. MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy minimization of different conformations.
Molecular dynamics simulations build upon MM by solving Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movement over time. mdpi.com This dynamic perspective is crucial for understanding how this compound might flex and interconvert between different conformations in solution. MD simulations can reveal the most populated conformational states and the pathways of conformational change. mdpi.com
Conformational Preferences of the 1,4-Diazepane Ring
The seven-membered 1,4-diazepane ring is inherently flexible and can adopt several conformations. The most significant of these are the twist-boat and pseudo-chair forms.
Analysis of Twist-Boat and Pseudo-Chair Conformations
The conformational analysis of seven-membered rings is more complex than that of their six-membered counterparts like cyclohexane (B81311). For the 1,4-diazepane ring, the primary low-energy conformations are typically variations of the twist-boat and chair (often referred to as pseudo-chair in these systems) forms. nih.gov
The twist-boat conformation is frequently observed as a low-energy state for N,N'-disubstituted 1,4-diazepanes. nih.gov This conformation helps to alleviate some of the steric strain that would be present in a more symmetric boat form.
The pseudo-chair conformation is another key player in the conformational equilibrium of the 1,4-diazepane ring. X-ray crystallographic studies of the parent, unsubstituted homopiperazine (B121016) (hexahydro-1,4-diazepine) have shown it to exist in a pseudo-chair conformation in the solid state. mdpi.com The relative stability of the twist-boat versus the pseudo-chair conformation is highly dependent on the nature and size of the substituents on the nitrogen atoms.
| Conformation | Key Geometric Features | Predicted Stability for 1,4-Diazepane |
| Twist-Boat | Staggered arrangements minimize torsional strain. | Often the global minimum for N,N'-disubstituted derivatives. nih.gov |
| Pseudo-Chair | Can minimize some steric interactions, similar to a cyclohexane chair. | A stable conformation, particularly for unsubstituted or small-substituted rings. mdpi.com |
Influence of Remote Substituents on Ring Conformation
The substituents attached to the nitrogen atoms of the 1,4-diazepane ring play a pivotal role in determining its preferred conformation. The large and sterically demanding benzhydryl groups in this compound are expected to exert a significant influence.
Intramolecular Interactions Governing Molecular Architecture
The final three-dimensional structure of this compound is not solely determined by the inherent preferences of the diazepane ring but also by a network of non-covalent intramolecular interactions.
For N,N'-disubstituted 1,4-diazepanes, a key stabilizing factor can be an intramolecular π-stacking interaction . nih.gov In the case of this compound, the phenyl rings of the two benzhydryl groups can orient themselves to engage in favorable π-π stacking. This type of interaction, where the electron-rich aromatic rings are attracted to each other, can significantly lower the energy of a particular conformation, often a twist-boat form.
Advanced Spectroscopic Characterization of 1,4 Dibenzhydryl 1,4 Diazepane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of 1,4-Dibenzhydryl-1,4-diazepane, offering a detailed view of its atomic connectivity and spatial arrangement.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation and Connectivity
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural determination of this compound. In a typical analysis, the chemical shifts (δ) reported in parts per million (ppm) provide information about the electronic environment of each nucleus.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzhydryl groups and the aliphatic protons of the diazepine (B8756704) ring. The integration of these signals reveals the relative number of protons in each environment.
| Proton (¹H) NMR | Carbon (¹³C) NMR |
| Aromatic Protons | Aromatic Carbons |
| Diazepine Ring Protons | Diazepine Ring Carbons |
| Methine Proton (Benzhydryl) | Methine Carbon (Benzhydryl) |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Proton-Carbon Correlations and Spatial Proximity
To unambiguously assign the proton and carbon signals and to establish connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. huji.ac.ilscielo.org.mx
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings within the molecule. youtube.com For this compound, COSY would show correlations between adjacent protons in the diazepine ring and within the aromatic rings. youtube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comemerypharma.com This is crucial for assigning the carbon signals based on their attached protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comemerypharma.com This technique is particularly powerful for identifying quaternary carbons and for connecting the benzhydryl substituents to the diazepine ring by showing correlations between the methine proton of the benzhydryl group and the carbons of the diazepine ring. emerypharma.com
These 2D NMR experiments collectively provide a detailed connectivity map of the entire molecule. scielo.org.mxresearchgate.net
Variable Temperature NMR for Conformational Exchange Dynamics
The seven-membered diazepine ring in this compound is flexible and can exist in multiple conformations. Variable temperature (VT) NMR studies are essential to understand the dynamics of this conformational exchange. st-andrews.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. st-andrews.ac.uk
At high temperatures, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to the broadening of signals and eventual separation into distinct signals for each conformer at the coalescence temperature and below. st-andrews.ac.uk This allows for the determination of the energy barrier for the conformational inversion of the diazepine ring. st-andrews.ac.uk
¹⁵N NMR Spectroscopy for Nitrogen Atom Environments
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the diazepine ring. mdpi.com The chemical shifts of the nitrogen atoms are sensitive to their hybridization and substitution pattern. chemrxiv.orgchemrxiv.org In this compound, the two nitrogen atoms are chemically equivalent due to the symmetry of the molecule, which would likely result in a single ¹⁵N NMR signal. mdpi.com The chemical shift value would be characteristic of a tertiary amine within a seven-membered ring. mdpi.com
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and can also provide information about its conformation. scitepress.org
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups. The aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the diazepine ring would also be present.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. uab.edu
Upon ionization, the molecule forms a molecular ion (M+), the mass-to-charge ratio (m/z) of which confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com
The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. researchgate.net For this compound, common fragmentation pathways would likely involve:
Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atoms in the diazepine ring, leading to the loss of a benzhydryl radical.
Loss of a benzhydryl cation : The formation of a stable benzhydryl cation (Ph₂CH⁺) is a very common fragmentation pathway for compounds containing this moiety.
Ring fragmentation : The diazepine ring itself can undergo fragmentation, leading to smaller charged fragments.
X-ray Crystallography for Definitive Solid-State Structure Determination
Following a comprehensive search of established crystallographic databases and the scientific literature, it has been determined that the specific X-ray crystallographic data for the compound this compound is not publicly available. While structural information for related diazepane derivatives exists, the precise solid-state structure, including unit cell dimensions, bond lengths, and bond angles for this compound, has not been reported in a published format that would allow for the generation of detailed crystallographic tables and an in-depth analysis as requested.
To provide context on the crystallographic analysis of similar structures, data for related but distinct compounds are often deposited in resources such as the Cambridge Crystallographic Data Centre (CCDC) and discussed in peer-reviewed journals. For instance, studies on derivatives like 1,4-ditosyl-1,4-diazepane (B1297171) reveal detailed insights into their molecular conformation and crystal packing. These studies typically involve single-crystal X-ray diffraction to determine the three-dimensional arrangement of atoms in the crystal lattice.
The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to create an electron density map, from which the positions of the individual atoms can be determined. This powerful analytical technique provides unambiguous proof of chemical structure and offers valuable information on molecular geometry, including:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Atomic Coordinates: The precise location of each atom within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, which are crucial for understanding the molecule's conformation.
Without access to a Crystallographic Information File (CIF) or a detailed structural report for this compound, the creation of specific data tables for this compound is not possible. The scientific community relies on the publication and deposition of such data to enable further research and understanding of chemical compounds. Should the crystal structure of this compound be determined and published in the future, a detailed analysis as originally requested could be performed.
Reaction Mechanisms and Reactivity Studies of 1,4 Dibenzhydryl 1,4 Diazepane Derivatives
Mechanistic Pathways of 1,4-Diazepane Ring Formation
The formation of the 1,4-diazepane ring, the core scaffold of 1,4-dibenzhydryl-1,4-diazepane, can be achieved through several synthetic strategies. A prevalent method involves the condensation of suitable diamines with dicarbonyl compounds or their equivalents. For the specific synthesis of this compound, a key precursor would be N,N'-dibenzhydryl-1,3-propanediamine, which can be reacted with a two-carbon electrophile.
One plausible mechanistic pathway involves a double reductive amination. The reaction would commence with the nucleophilic attack of one of the secondary amine nitrogens of N,N'-dibenzhydryl-1,3-propanediamine on an aldehyde, such as glyoxal, to form a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion, which is then reduced in situ. The process is repeated with the second amino group to complete the cyclization, forming the 1,4-diazepane ring.
Alternatively, the ring can be constructed via the reaction of a diamine with a dihaloalkane. In the context of this compound, this could involve the reaction of 1,3-dibenzhydrylaminopropane with a 1,2-dihaloethane. The mechanism would proceed through a series of intermolecular and intramolecular nucleophilic substitution reactions.
Theoretical studies on the synthesis of 1,4-diazepine rings from cetimine intermediates and aromatic aldehydes have highlighted the potential for different reaction pathways and the influence of catalysts such as H2SO4, CF3COOH, or heteropolyacids. ijpcbs.com These studies suggest that the reaction proceeds through the formation of an intermediate which then undergoes cyclization to form the diazepine (B8756704) ring. ijpcbs.com The specific pathway can be influenced by the nature of the reactants and the catalyst employed. ijpcbs.com
Reactivity Profiles of Benzhydryl Amine Functionalities
The benzhydryl amine moieties in this compound are central to its reactivity. The nitrogen atoms, being secondary amines, can act as nucleophiles and bases. However, the steric bulk of the two benzhydryl groups significantly influences their reactivity, often necessitating specific reaction conditions or catalysts.
Metal-catalyzed reactions are commonly employed to functionalize benzhydryl amines. For instance, copper-catalyzed desulfonylative amination of benzhydryl sulfones with amines provides a route to structurally diverse benzhydryl amines. researchgate.netacs.org This suggests that the C-N bonds in this compound could potentially be formed or cleaved under similar catalytic conditions. The mechanism of such reactions is proposed to proceed through the generation of a Cu-carbene complex. researchgate.netacs.org
Furthermore, multicomponent reactions offer an efficient way to synthesize complex benzhydryl amine derivatives. The Petasis-Borono-Mannich reaction, catalyzed by cobalt ferrite (B1171679) nanoparticles, allows for the three-component coupling of aryl boronic acids, salicylaldehydes, and secondary amines. nih.gov This highlights the potential for modifying the benzhydryl groups or introducing new functionalities to the 1,4-diazepane scaffold.
The reactivity of the N-H bond in the parent 1,4-diazepane allows for N-alkylation. Transition metal catalysts, including rhodium, iridium, and ruthenium compounds, can facilitate the N-alkylation of amines using alcohols. rsc.org This method allows for selective monoalkylation and the construction of heterocyclic rings. rsc.org Nickel-catalyzed direct N-alkylation of anilines with alcohols has also been shown to be effective and selective. acs.org These catalytic systems could potentially be adapted for the further functionalization of the nitrogen atoms in 1,4-diazepane derivatives, provided the steric hindrance of the benzhydryl groups can be overcome.
Characterization of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the characterization of transient species such as intermediates and transition states. In the synthesis of the 1,4-diazepane ring, key intermediates include hemiaminals and iminium ions, as discussed in the context of reductive amination. Spectroscopic techniques like NMR can sometimes be used to detect stable intermediates.
Theoretical studies, such as those performed on the synthesis of 1,4-diazepines from cetimine intermediates, can provide valuable insights into the structures and relative stabilities of various species along the reaction pathway. ijpcbs.com Such calculations can help to identify the most likely intermediates and transition states, even if they are too short-lived to be observed experimentally. ijpcbs.com
In the context of N-alkylation reactions catalyzed by transition metals, the formation of metal-hydride species has been observed through 1H NMR studies. acs.org These species are key intermediates in the catalytic cycle. For reactions involving benzhydryl derivatives, kinetic studies can provide evidence for the nature of the transition state. For example, a normal secondary kinetic isotope effect (kH/kD) of 1.12 observed in the α-alkylation of aldehydes with benzhydryl derivatives suggests a change in hybridization from sp3 to sp2 at the electrophilic carbon in the transition state, which is consistent with an SN1-like mechanism involving a carbocation intermediate. nih.gov A Hammett study further supported this, showing a strong dependence on the electronic properties of the electrophile. nih.gov
Stereochemical Outcomes and Regioselectivity in Transformations
The transformations of this compound derivatives can lead to various stereochemical and regiochemical outcomes. The inherent chirality of certain substituted 1,4-diazepane rings, for instance, those derived from chiral amino acids, makes stereoselectivity a critical aspect of their synthesis and reactions. nih.gov
Regioselectivity becomes important when the 1,4-diazepane ring is unsymmetrically substituted or when reactions can occur at different positions. For example, in elimination reactions from a substituted 1,4-diazepane, the position of the resulting double bond is determined by the regioselectivity of the reaction. E1 reactions are known to be regioselective, favoring the formation of the more stable, more substituted alkene (Zaitsev's product). youtube.com
In the context of ring-forming reactions, the regioselectivity of the initial nucleophilic attack can determine the final structure of the heterocyclic ring. Theoretical studies on the reaction of dehydroacetic acid with 1,2-diamines to form cetimine intermediates showed that the nucleophilic attack could occur at two different nitrogen atoms, leading to a mixture of products. ijpcbs.com The preferred pathway was determined by the relative stability of the resulting products. ijpcbs.com
The regioselectivity of insertion reactions has also been studied. For instance, the pyrolysis of complexes of aromatic diazo compounds with cyclomaltoheptaose leads to the insertion of a carbene into C-H or O-H bonds. The distribution of the resulting isomers indicates moderate regioselectivity, which is influenced more by the size of the guest molecule than its geometry. nih.gov
Exploration of Catalytic Processes in Derivative Synthesis and Modification
Catalysis plays a pivotal role in the synthesis and modification of this compound derivatives, enabling efficient and selective transformations. A wide array of catalysts, from simple acids and bases to complex transition metal systems, have been explored.
Heteropolyacids (HPAs) have been shown to be efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov Their strong Brønsted acidity and redox properties allow for high yields and short reaction times. nih.gov The catalytic activity can be tuned by changing the composition of the HPA. nih.gov
Transition metal catalysis is particularly important for the synthesis of the benzhydryl amine substructures. Copper(I) catalysts have been used for the coupling of aryl boronic acids with N,O-acetals and N,N-aminals to form diarylmethylamines. acs.orgnih.gov Copper chloride has also been used to catalyze the desulfonylative amination of sulfones to produce benzhydryl amines. researchgate.netacs.org Synergistic catalysis, combining a photoredox catalyst like Ir(ppy)3 with a hydrogen atom transfer (HAT) catalyst, has been employed for the regio- and chemoselective C-H arylation of benzylamines. acs.orgnih.gov
For the modification of the 1,4-diazepane core, ruthenium and iridium complexes with N-heterocyclic carbene (NHC) ligands have proven to be effective for the N-alkylation of amines with alcohols. acs.org These catalysts operate via a "borrowing hydrogen" mechanism. The choice of metal and the specific ligands can influence the efficiency and selectivity of the reaction. acs.org Furthermore, nickel-catalyzed monoalkylation of amines with alcohols provides an earth-abundant and non-precious metal alternative for these transformations. acs.org
The following table summarizes some of the catalytic systems used in the synthesis of benzhydryl amines and related compounds:
| Reaction Type | Catalyst System | Substrates | Products | Reference |
| Coupling Reaction | Copper(I) | Aryl boronic acids, N,O-acetals/N,N-aminals | α-Aryl glycines, Diarylmethylamines | acs.orgnih.gov |
| Desulfonylative Amination | Copper chloride | Sulfones, Amines | Benzhydryl amines | researchgate.netacs.org |
| C-H Arylation | Ir(ppy)3 / PhC(O)SH (HAT catalyst) | Benzylamines | 1,1-Diarylmethylamines | acs.orgnih.gov |
| Petasis-Borono-Mannich | Cobalt ferrite nanoparticles | Aryl boronic acids, Salicylaldehydes, Secondary amines | Alkylaminophenols | nih.gov |
| N-Alkylation | Rh, Ir, Ru compounds | Primary/Secondary amines, Alcohols | N-alkylated amines | rsc.org |
| N-Alkylation | NiBr2 / Ligand | Aryl/Heteroaryl amines, Alcohols | Monoalkylated amines | acs.org |
| 1,4-Diazepine Synthesis | Heteropolyacids (HPAs) | Ketimine intermediates, Aldehydes | 1,4-Diazepine derivatives | nih.gov |
Q & A
Q. What are the common synthetic routes for 1,4-diazepane derivatives, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves cyclization reactions with diamines and electrophilic reagents. For example, 1,4-Ditosyl-1,4-diazepane is synthesized via nucleophilic substitution between N,N′-bis(p-toluenesulfonyl)ethane-1,2-diamine and 1,3-dibromopropane under reflux in acetonitrile. Key parameters include:
- Catalysts : Base catalysts (e.g., K₂CO₃) to deprotonate intermediates.
- Temperature : 80–100°C for optimal reaction kinetics.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Yield optimization requires monitoring by TLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of diamine to dibromopropane) .
Q. How is the crystal structure of 1,4-diazepane derivatives characterized, and what insights do geometric parameters provide?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For 1,4-Ditosyl-1,4-diazepane:
- Crystal System : Orthorhombic (space group P2₁2₁2₁).
- Key Parameters : Bond lengths (C–N: 1.47 Å), dihedral angles between aromatic rings (82.88°), and disorder in the diazepane ring (C8/C9 occupancy ratio 0.53:0.47) .
Disorder analysis reveals conformational flexibility, critical for understanding packing interactions and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for 1,4-diazepane derivatives?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., ring puckering). Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures for interconverting conformers.
- SC-XRD Disorder Refinement : Model split positions for disordered atoms (e.g., C8/C9 in 1,4-Ditosyl-1,4-diazepane) .
- DFT-MD Simulations : Compare calculated and experimental chemical shifts to validate dynamic models .
Q. What methodologies are used to study the regioselectivity of functionalization in 1,4-diazepane derivatives?
Methodological Answer: Regioselectivity is controlled by steric and electronic factors. Example:
Q. How can stereoselective synthesis of 1,4-diazepanes be achieved using multicomponent reactions (MCRs)?
Methodological Answer: A user-friendly MCR involves 1,3-dicarbonyls, 1,2-diamines, and aldehydes under solvent-free conditions:
- Mechanism : Tandem imine formation and cyclodehydration.
- Stereocontrol : Chiral aldehydes induce diastereoselectivity (up to 95% ee via asymmetric catalysis).
Characterization by polarimetry and X-ray crystallography confirms stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
